molecular formula C20H14F4N2O2 B6547087 1-[(4-fluorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide CAS No. 946333-58-0

1-[(4-fluorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide

Cat. No. B6547087
CAS RN: 946333-58-0
M. Wt: 390.3 g/mol
InChI Key: MHRZPHIYLSGWQX-UHFFFAOYSA-N
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Description

This compound is a pyridine derivative, which is a type of aromatic heterocyclic compound. The pyridine ring is a six-membered ring with one nitrogen atom and five carbon atoms. It also contains fluorophenyl and trifluoromethyl groups, which are commonly used in medicinal chemistry due to their ability to modify the chemical properties of a molecule, such as its acidity, basicity, and lipophilicity .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyridine ring, possibly through a condensation reaction or a cyclization reaction. The fluorophenyl and trifluoromethyl groups could be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine ring, along with the attached fluorophenyl and trifluoromethyl groups. These groups could potentially influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

As a pyridine derivative, this compound could potentially undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, as well as reactions at the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms could increase its lipophilicity, which could influence its solubility and permeability .

Scientific Research Applications

Antiviral Activity

Indole derivatives have demonstrated antiviral properties. For instance:

Antitubercular Activity

The compound 3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole displayed excellent antitubercular activity (MIC = 6.16 μM) .

Asymmetric Synthesis

Chiral intermediates derived from indole scaffolds find applications in asymmetric synthesis. For example, 1-[(1S)-(4-Fluorophenyl)-((1’S)-1’-naphthalen-1-yl-ethylamino)-methyl]-naphthalen-2-ol was treated with triflic anhydride to yield a valuable intermediate for use in asymmetric catalysis .

Fuel Cell Catalysts

Indole derivatives can serve as catalysts in protonic ceramic fuel cells (PCFCs). Researchers developed an oxide-supported in situ exsolved Ni-Ru catalyst (Sm0.2Ce0.7Ni0.1Ru0.05O2-δ) for internal dry reforming of methane (DRM). These PCFCs simultaneously generate power, produce syngas or hydrogen, and mitigate greenhouse gases .

Inhibition of Reverse Transcriptase

Pyrrole subunits, related to indoles, inhibit reverse transcriptase, including that of human immunodeficiency virus type 1 (HIV-1) .

Other Potential Applications

While not directly studied for F2744-0256, indole derivatives have also been explored for their anti-inflammatory, anticancer, antioxidant, antimicrobial, and antidiabetic activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. It’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

Future research on this compound could involve further exploration of its synthesis and characterization, as well as investigation of its potential biological activity. This could involve in vitro and in vivo studies to determine its effects on biological systems .

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F4N2O2/c21-15-8-5-13(6-9-15)11-26-12-14(7-10-18(26)27)19(28)25-17-4-2-1-3-16(17)20(22,23)24/h1-10,12H,11H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRZPHIYLSGWQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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